4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride
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Description
“4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride” is a chemical compound with the linear formula C13H8ClF3O3S . It’s a complex organic compound that contains elements such as carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For “this compound”, some of these properties are available. It has a molecular formula of C13H6ClF3N2O7S and a molecular weight of 426.71 .Scientific Research Applications
Nanofiltration Membrane Development
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride is utilized in the synthesis of novel sulfonated aromatic diamine monomers. These monomers are employed in developing thin-film composite (TFC) nanofiltration (NF) membranes, which are effective for dye treatment in aqueous solutions. The introduction of sulfonic acid groups in these membranes plays a crucial role in water permeation and dye rejection during the TFC NF separation process (Liu et al., 2012).
Antimicrobial Agent Synthesis
The compound is also part of a reaction pathway in the synthesis of antimicrobial agents. Specifically, it is involved in the preparation of formazans from Mannich base derivatives, which are then evaluated for their antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Chemical Transformation and Synthesis
Furthermore, it is used in the creation of polymer-supported benzenesulfonamides. These intermediates facilitate various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds, demonstrating its utility in expanding the chemical space in solid-phase synthesis (Fülöpová & Soural, 2015).
Catalyst in Polymerization
Additionally, the compound's derivatives play a role in catalyzing the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. The presence of electron-withdrawing groups like trifluoromethyl in these catalysts significantly influences their activity and control in polymerization processes (Chen et al., 2010).
Poly(ether-amide) Synthesis
It also contributes to the synthesis of new poly(ether-amide)s (PEAs) containing flexible methylene segments, which are synthesized through polycondensation reactions. These PEAs have various applications due to their unique thermal and solubility properties (Faghihi & Shabanian, 2010).
Properties
IUPAC Name |
4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O7S/c14-27(24,25)9-3-1-8(2-4-9)26-12-10(18(20)21)5-7(13(15,16)17)6-11(12)19(22)23/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBNFODPLTKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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